Scientific Field: Medical Oncology and Nanomedicine Application Summary: ACA has been investigated for its potential in cancer therapy, particularly in prostate cancer treatment . Methods of Application:
Scientific Field: Entomology and Toxicology Application Summary: ACA’s application extends to insecticide screening, where it has been used to evaluate the activity and explore toxic mechanisms of insecticide candidate compounds . Methods of Application:
Scientific Field: Nanotechnology and Drug Delivery Application Summary: ACA’s role in nanotechnology involves its incorporation into nanostructured lipid carriers for targeted drug delivery . Methods of Application:
Scientific Field: Toxicology Application Summary: ACA has been utilized in toxicology research to study its effects on cell lines as a botanical insecticide . Methods of Application:
Scientific Field: Pharmacology Application Summary: ACA is recognized for its diverse pharmacological effects, including anticancer, antiobesity, antiallergy, antimicrobial, and antidiabetic activities . Methods of Application:
Scientific Field: Biochemistry Application Summary: ACA has been studied for its biochemical properties, such as being a potent agonist of transient receptor potential ankyrin 1 (TRPA1), which is involved in preventing visceral fat accumulation . Methods of Application:
Scientific Field: Microbiology Application Summary: ACA has been shown to possess antimicrobial properties, particularly against bacteria involved in cell wall and membrane synthesis . Methods of Application:
Scientific Field: Microbiology Application Summary: ACA has been identified as a promising antibacterial compound, particularly effective against bacteria involved in cell wall and membrane synthesis . Methods of Application:
Scientific Field: Entomology Application Summary: ACA has been evaluated for its insecticidal properties, showing potential to control pest insects like Spodoptera frugiperda . Methods of Application:
Scientific Field: Immunology Application Summary: ACA has shown potential as an anti-inflammatory agent by downregulating pathways involved in inflammation . Methods of Application:
Scientific Field: Pharmacology and Microbiology Application Summary: ACA has been studied for its activity against drug-resistant clinical isolates of Mycobacterium tuberculosis . Methods of Application:
1'-Acetoxychavicol acetate is a naturally occurring compound primarily isolated from the rhizomes of plants in the Zingiberaceae family, particularly from Alpinia galanga and Alpinia conchigera. It is recognized for its significant structural characteristics, including a molecular formula of C₁₄H₁₈O₃ and a molecular weight of 234.25 g/mol. The compound is often referred to as galangal acetate and has garnered attention for its diverse biological activities, making it a subject of interest in pharmacological research.
The biological activities of 1'-acetoxychavicol acetate are extensive:
1'-Acetoxychavicol acetate can be synthesized through several methods:
The applications of 1'-acetoxychavicol acetate span across multiple fields:
Studies have highlighted various interactions involving 1'-acetoxychavicol acetate:
Several compounds share structural similarities with 1'-acetoxychavicol acetate. Here are some notable examples:
Compound Name | Source | Key Biological Activity |
---|---|---|
Chavicol | Piper betle | Antimicrobial, anti-inflammatory |
Hydroxychavicol | Alpinia galanga | Antioxidant, anticancer |
Eugenol | Syzygium aromaticum | Analgesic, anti-inflammatory |
Curcumin | Curcuma longa | Anticancer, anti-inflammatory |
1'-Acetoxychavicol acetate stands out due to its specific combination of structural features and biological activities. Unlike many similar compounds, it demonstrates potent anticancer effects while also exhibiting significant anti-inflammatory properties. Its dual action makes it a promising candidate for further research in therapeutic applications.
1'-Acetoxychavicol acetate represents a phenylpropanoid compound characterized by a distinctive structural framework consisting of a para-disubstituted benzene ring bearing both an acetoxy group and a 1'-acetoxypropenyl side chain [1] [2]. The compound belongs to the class of phenol esters, specifically categorized as aromatic compounds containing a benzene ring substituted by hydroxyl and ester functionalities [3] [4].
The conformational analysis of 1'-acetoxychavicol acetate reveals a flexible molecular structure characterized by multiple rotatable bonds. Computational studies indicate the presence of six rotatable bonds within the molecular framework, contributing to conformational flexibility [1]. The compound exhibits a three-dimensional structure where the para-substituted benzene ring serves as the central scaffold, with the acetoxypropenyl side chain adopting various conformational states depending on environmental conditions [5].
The two-dimensional nuclear magnetic resonance spectroscopy correlation experiments, including COSY, HMQC, and HMBC, provide detailed insights into the molecular connectivity and spatial relationships [2]. The COSY spectrum demonstrates clear connectivity within the allylic moiety, specifically between H-1', H-2', and H-3' protons, indicating not only vicinal and geminal coupling but also allylic spin coupling constants that yield characteristic cross-peaks [6]. The three-dimensional conformational preferences are influenced by the electron-withdrawing effects of the acetoxy substituents and the conjugation between the aromatic ring and the terminal alkene functionality [5].
The stereochemical characterization of 1'-acetoxychavicol acetate centers on the chiral carbon at the 1' position, which exists in two enantiomeric forms designated as (1'S) and (1'R) configurations [1] [7]. The absolute configuration determination reveals that both enantiomers occur naturally, with the (1'S)-isomer being the predominant form isolated from Alpinia galanga and related Zingiberaceae species [7] [8].
Detailed structure-activity relationship studies demonstrate that the absolute configuration at the 1' position does not significantly affect biological activity in certain assay systems [7] [9]. The (1'S)-enantiomer, characterized by the IUPAC name [4-[(1S)-1-acetyloxyprop-2-enyl]phenyl] acetate, displays an InChI key of JAMQIUWGGBSIKZ-ZDUSSCGKSA-N [1] [10]. Conversely, the (1'R)-enantiomer possesses the InChI key JAMQIUWGGBSIKZ-CYBMUJFWSA-N [11]. The stereochemical preference for the S configuration has been established through comparative biological evaluations, with the (1'S)-form demonstrating enhanced inhibitory activity against nitric oxide production in lipopolysaccharide-activated macrophages [12].
1'-Acetoxychavicol acetate possesses the molecular formula C₁₃H₁₄O₄, corresponding to a molecular weight of 234.25 grams per mole [1] [13] [14]. The exact mass, determined through high-resolution mass spectrometry, is 234.089209 grams per mole [1] [4]. The molecular structure comprises thirteen carbon atoms, fourteen hydrogen atoms, and four oxygen atoms, arranged in a configuration that includes two acetyl ester functionalities [1] [15] [16].
The compound exhibits a monoisotopic mass of 234.089209 Daltons and demonstrates characteristic isotope patterns consistent with its elemental composition [15] [16]. The molecular ion peak appears prominently in electron ionization mass spectrometry at m/z 234, serving as a diagnostic feature for compound identification [6] [17]. The elemental analysis data consistently supports the assigned molecular formula across multiple independent studies [14] [18].
The solubility characteristics of 1'-acetoxychavicol acetate demonstrate a distinctive pattern reflecting its amphiphilic nature, attributed to the presence of both hydrophobic aromatic and hydrophilic acetoxy functionalities [19] [14]. In polar aprotic solvents, the compound exhibits excellent solubility, with documented values of 20 mg/mL in dimethyl sulfoxide and 14 mg/mL in dimethylformamide [14]. Similarly, polar protic solvents such as ethanol accommodate up to 20 mg/mL of the compound [14].
The solubility profile extends to moderately polar solvents, including ethyl acetate, dichloromethane, chloroform, and acetone, where the compound demonstrates good dissolution characteristics [19] [14]. In aqueous buffer systems, specifically ethanol-phosphate buffered saline mixtures (1:1, pH 7.2), the solubility decreases significantly to 0.5 mg/mL, reflecting the limited water solubility of the compound [14]. Non-polar solvents such as hexane provide moderate solubility, sufficient for chromatographic separations and extractions [2] [19].
The LogP values, ranging from 1.90 to 2.40, indicate a moderately lipophilic character that favors partitioning into organic phases while maintaining some degree of polar solvent compatibility [20] [14] [18]. This solubility profile has important implications for extraction methodologies, purification strategies, and potential formulation approaches for biological applications [2] [21].
The nuclear magnetic resonance spectroscopic characterization of 1'-acetoxychavicol acetate provides comprehensive structural identification through distinctive chemical shift patterns and coupling relationships [2] [6]. The proton nuclear magnetic resonance spectrum, recorded at 500 MHz, reveals characteristic resonances that serve as diagnostic fingerprints for compound identification [2].
The acetyl methyl groups appear as singlets at δ 1.99 and 2.17 ppm, corresponding to three protons each [2]. The diagnostic 1' proton resonates at δ 6.14 ppm as a doublet with a coupling constant of 6.9 Hz, indicating coupling with the vinyl proton [2]. The terminal alkene protons exhibit characteristic patterns at δ 5.19 (d, J=17.2 Hz) and 5.14 (d, J=10.3 Hz) for the terminal methylene group, while the vinyl proton appears at δ 5.93 ppm as a doublet of doublet of doublets [2].
The aromatic region displays two sets of equivalent protons: the ortho protons to the acetoxy group resonate at δ 6.99 (d, J=8.0 Hz), while the meta protons appear at δ 7.29 (d, J=8.0 Hz) [2]. This pattern confirms the para-disubstituted benzene ring structure. Carbon-13 nuclear magnetic resonance spectroscopy at 125 MHz provides additional structural confirmation with carbonyl carbons appearing at δ 171.4 and 171.9 ppm, the chiral carbon at δ 77.4 ppm, and the terminal alkene carbons at δ 117.6 and 137.9 ppm [2].
Two-dimensional correlation experiments, including COSY, HMQC, and HMBC, establish complete connectivity assignments and confirm the proposed structure through heteronuclear and homonuclear correlations [2]. The HMBC experiment reveals long-range correlations essential for establishing the substitution pattern and connectivity between the aromatic ring and the side chain [2].
The mass spectrometric analysis of 1'-acetoxychavicol acetate employs electron ionization techniques to generate characteristic fragmentation patterns that facilitate structural elucidation and compound identification [6] [17]. The molecular ion peak appears at m/z 234, corresponding to the intact molecular structure [6] [17].
The primary fragmentation pathway involves α-cleavage adjacent to the acetoxy functionalities, resulting in the loss of acetyl groups (loss of 42 mass units) to generate fragments at m/z 192 [6]. Subsequent fragmentation produces ions at m/z 150, corresponding to the loss of both acetyl groups through double α-cleavage mechanisms [6]. The aromatic portion of the molecule generates characteristic fragments including the substituted benzyl fragment at m/z 121 and the tropylium ion at m/z 107 through rearrangement processes [6].
Ring fragmentation processes produce additional characteristic ions, including the phenol fragment at m/z 94 and the phenyl cation at m/z 77 [6]. The acetyl cation appears as a base peak at m/z 43, representing a common and diagnostic fragment for acetyl-containing compounds [6]. These fragmentation patterns provide a reliable mass spectral fingerprint for compound identification and purity assessment in analytical applications [17].
1'-Acetoxychavicol acetate represents one of the most significant phenylpropanoid compounds found within the Alpinia genus, demonstrating a distinctive distribution pattern across different species and plant parts. This bioactive compound has been conclusively identified in several Alpinia species, with the highest concentrations consistently reported in rhizomatous tissues [1] [2] [3] [4].
The compound exhibits remarkable specificity in its occurrence within the Zingiberaceae family. Primary sources include Alpinia galanga and Alpinia conchigera, where 1'-acetoxychavicol acetate functions as a major secondary metabolite [2] [5]. Comprehensive phytochemical investigations have revealed that this phenylpropanoid compound is notably absent from other closely related genera within the same family, including Zingiber officinale and Kaempferia galanga [4].
Quantitative analyses across various Alpinia species have demonstrated significant variation in 1'-acetoxychavicol acetate content. In Alpinia galanga, dried sliced rhizomes contain approximately 1.5% of this compound by weight [4]. More recent extraction optimization studies have achieved higher yields, with reflux extraction methods yielding 3.79 ± 0.57% 1'-acetoxychavicol acetate per gram of dried rhizome powder [6]. Alpinia conchigera demonstrates variable concentrations depending on extraction methodology and tissue preparation techniques [3].
The rhizomatous tissues of Alpinia galanga demonstrate exceptional capacity for 1'-acetoxychavicol acetate biosynthesis and accumulation. Detailed anatomical and biochemical analyses have revealed that this specialized metabolite concentrates predominantly within specific rhizome cell types, particularly those associated with secretory structures and specialized storage tissues [7] [8].
Comprehensive extraction studies comparing different plant parts have consistently demonstrated that rhizomes contain significantly higher concentrations of 1'-acetoxychavicol acetate compared to aerial portions. Flowers of Alpinia galanga, while containing related phenylpropanoid compounds such as 1'-acetoxyeugenol acetate, demonstrate markedly lower levels of 1'-acetoxychavicol acetate [9]. This tissue-specific distribution pattern suggests sophisticated regulatory mechanisms governing the biosynthesis and compartmentalization of this compound within the plant.
The rhizome-specific accumulation appears to correlate with the developmental stage of the underground storage organs. Mature rhizomes demonstrate peak concentrations of 1'-acetoxychavicol acetate, while younger rhizomatous tissues show progressively lower levels [7]. This age-related accumulation pattern indicates that biosynthetic capacity increases with tissue maturation and suggests potential roles for developmental regulatory factors in controlling compound production.
Extraction methodology significantly influences the recovery of 1'-acetoxychavicol acetate from rhizome tissues. Comparative studies have demonstrated that reflux extraction provides superior yields compared to conventional maceration, ultrasonic-assisted extraction, or Soxhlet extraction methods [6]. The optimal extraction conditions involve reflux extraction using appropriate organic solvents, yielding the highest percentage of 1'-acetoxychavicol acetate per crude extract and per gram of rhizome powder.
Environmental and temporal factors exert profound influences on 1'-acetoxychavicol acetate accumulation within Alpinia galanga rhizomes. Seasonal variation studies have revealed distinct patterns of compound biosynthesis that correlate with specific environmental conditions and plant developmental cycles [10] [11].
Field-based investigations have demonstrated that harvesting season significantly affects 1'-acetoxychavicol acetate content in rhizomes. Peak accumulation typically occurs during late growing seasons, particularly in September and October, when seeds ripen and rhizomes reach physiological maturity [12] [11]. This temporal pattern suggests that 1'-acetoxychavicol acetate biosynthesis intensifies during reproductive maturation phases of the plant life cycle.
Controlled environment studies using in vitro culture systems have provided detailed insights into specific environmental parameters affecting 1'-acetoxychavicol acetate production. Temperature optimization experiments have revealed that cultivation at 30°C results in maximum compound accumulation, yielding 28.0 μg per gram of rhizome dry weight [10]. Temperature variations outside this optimal range result in significantly reduced biosynthetic activity and lower compound concentrations.
Medium pH represents another critical factor influencing 1'-acetoxychavicol acetate biosynthesis. In vitro cultivation studies have demonstrated that pH 7.0 provides optimal conditions for compound production, achieving 28.2 μg per gram of rhizome dry weight [10]. Both acidic and alkaline conditions beyond this optimal range result in decreased biosynthetic efficiency and reduced compound accumulation.
Correlation analyses have revealed strong positive relationships between environmental parameters and 1'-acetoxychavicol acetate production. Air temperature shows a correlation coefficient of r² = 0.97 with compound production, while medium pH demonstrates r² = 0.90 correlation with biosynthetic activity [10]. These high correlation values indicate that environmental optimization can significantly enhance compound yields in both natural and controlled cultivation systems.
1'-Acetoxychavicol acetate biosynthesis occurs through the complex phenylpropanoid metabolic pathway, which represents one of the most extensively studied secondary metabolite production systems in plants. This pathway originates from primary metabolism through the shikimate pathway and involves multiple enzymatic steps leading to the formation of diverse aromatic compounds [13] [14] [15].
The initial step in phenylpropanoid metabolism involves the deamination of L-phenylalanine by phenylalanine ammonia-lyase, producing trans-cinnamic acid as the first committed intermediate [14] [16]. This reaction represents the entry point from primary to secondary metabolism and serves as a critical regulatory step controlling flux into the entire phenylpropanoid pathway.
Subsequent hydroxylation of trans-cinnamic acid by cinnamate 4-hydroxylase, a cytochrome P450 enzyme, yields p-coumaric acid [13] [14]. This hydroxylation reaction introduces the first phenolic hydroxyl group and represents another key regulatory point in the pathway. The resulting p-coumaric acid serves as a central intermediate for multiple downstream biosynthetic branches.
Activation of p-coumaric acid occurs through the action of 4-coumarate-CoA ligase, which catalyzes the ATP-dependent formation of p-coumaroyl-CoA [14] [17]. This activated form serves as the immediate precursor for various downstream modifications, including the acetylation reactions that ultimately yield 1'-acetoxychavicol acetate.
The specific formation of 1'-acetoxychavicol acetate requires additional enzymatic steps involving reduction, hydroxylation, and dual acetylation reactions. The compound structure indicates that both the phenolic hydroxyl group and the side chain hydroxyl group undergo acetylation, suggesting the involvement of multiple acetyltransferase enzymes in the final biosynthetic steps [2] [5].
The biosynthesis of 1'-acetoxychavicol acetate involves sophisticated enzymatic acetylation mechanisms that utilize acetyl-coenzyme A as the acetyl donor. These reactions are catalyzed by members of the BAHD acyltransferase family, which represents a large group of plant enzymes responsible for acylating various secondary metabolites [18].
Plant acetyltransferases demonstrate remarkable substrate specificity and regioselectivity in their catalytic activities. The formation of 1'-acetoxychavicol acetate requires precisely controlled acetylation at two distinct positions: the phenolic hydroxyl group at position 4 and the aliphatic hydroxyl group at position 1' of the side chain [2] [5]. This dual acetylation pattern suggests the involvement of either a single enzyme with broad substrate specificity or multiple specialized acetyltransferases working in sequence.
The acetyl-CoA substrate for these reactions originates from multiple metabolic sources within plant cells. Acetyl-CoA synthetase plays a crucial role in providing activated acetate for acetylation reactions [19]. This enzyme demonstrates complex regulation through post-translational modifications, particularly lysine acetylation, which modulates its catalytic activity [19] [20].
Enzymatic acetylation mechanisms in plants involve sophisticated ping-pong reaction mechanisms where the acetyl group becomes covalently attached to the enzyme before transfer to the substrate [21]. This mechanism ensures precise control over acetyl group transfer and prevents non-specific acetylation of cellular components.
The catalytic efficiency of plant acetyltransferases can be significantly influenced by post-translational modifications. Studies have demonstrated that acetylation of specific lysine residues in acetyl-CoA synthetase reduces catalytic efficiency by more than 500-fold [19]. This regulatory mechanism provides fine-tuned control over acetyl-CoA availability and consequently affects the biosynthesis of acetylated secondary metabolites.
The biosynthesis of 1'-acetoxychavicol acetate involves complex transcriptional regulatory networks that coordinate the expression of multiple genes within the phenylpropanoid pathway. These regulatory systems ensure appropriate spatial and temporal control of compound production in response to developmental and environmental signals [22] [23] [24].
Transcriptional regulation of phenylpropanoid biosynthetic genes involves multiple families of transcription factors, particularly MYB and NAC family members [15] [25]. These transcription factors recognize specific DNA binding sequences within gene promoters and either activate or repress transcription depending on cellular conditions and external stimuli.
MYB transcription factors play particularly important roles in regulating phenylpropanoid metabolism. These proteins typically function as transcriptional activators that enhance the expression of key biosynthetic enzymes including phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and various downstream enzymes [25] [15]. The activity of MYB transcription factors can be modulated by protein-protein interactions and post-translational modifications.
NAC transcription factors provide additional layers of regulation within phenylpropanoid biosynthetic pathways. These proteins often function as master regulators that coordinate the expression of multiple genes within biosynthetic gene clusters [15]. NAC transcription factors can integrate developmental and environmental signals to ensure appropriate timing and intensity of secondary metabolite production.
The transcriptional regulation of biosynthetic gene clusters follows specific organizational principles that optimize metabolic efficiency. Global transcription factors primarily target pathway-specific regulators when present, following a "one-for-all" strategy that ensures coordinated expression control across entire biosynthetic pathways [22]. This hierarchical regulatory structure allows efficient control of complex multi-gene pathways through relatively simple regulatory inputs.
Environmental stress conditions significantly influence the transcriptional regulation of phenylpropanoid biosynthetic genes. Various abiotic and biotic stress factors can rapidly induce the expression of biosynthetic enzymes, leading to increased production of protective secondary metabolites [26] [27]. The stress-responsive nature of these pathways ensures that plants can rapidly adjust their chemical defenses in response to changing environmental conditions.
Epigenetic mechanisms also contribute to the regulation of phenylpropanoid biosynthetic genes. Histone modifications, particularly acetylation and methylation patterns, can influence the accessibility of gene promoters to transcriptional machinery [23]. These epigenetic modifications provide additional layers of control that can maintain stable expression patterns or enable rapid responses to environmental changes.